![molecular formula C19H23N3O4 B2857779 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-methylbutan-1-one CAS No. 1173260-96-2](/img/structure/B2857779.png)
1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a 1,3,4-oxadiazol-2-yl group, a piperidin-1-yl group, and a 3-methylbutan-1-one group. These groups are common in many organic compounds and can contribute to the compound’s physical and chemical properties .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, the oxadiazole group can participate in nucleophilic substitution reactions, and the piperidine group can act as a base .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and reactivity. These properties can be predicted based on the compound’s structure and functional groups .Aplicaciones Científicas De Investigación
Anticancer Agent Development
The benzo[d][1,3]dioxol-5-yl moiety is recognized for its presence in compounds with anticancer properties. Compounds with this structure have been synthesized and evaluated for their activity against various cancer cell lines, including prostate and pancreatic cancer cells . The compound could be a candidate for further optimization and evaluation as a potential anticancer agent.
Molecular Diversity Studies
The 1,3,4-oxadiazol-2-yl group within the compound’s structure is indicative of molecular diversity, which is crucial in the development of new drugs. This diversity can be exploited to study structure-activity relationships, particularly in the search for molecules with unique biological activities .
Cell Cycle Arrest and Apoptosis Induction
Compounds similar to the one you’ve mentioned have been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This application is particularly relevant in the field of oncology, where controlling the proliferation of cancer cells is a primary goal.
Modulation of ATP-Binding Cassette Transporters
Derivatives of benzo[d][1,3]dioxol-5-yl have been investigated as modulators of ATP-binding cassette transporters . These transporters play a significant role in the treatment of diseases like cystic fibrosis, and modulating them can lead to improved therapeutic outcomes.
Palladium-Catalyzed C-N Cross-Coupling Reactions
The synthesis of such compounds often involves palladium-catalyzed C-N cross-coupling reactions . This application is important in the field of synthetic chemistry, where creating complex molecules with high precision is required.
Selectivity Studies Between Cancer and Normal Cells
Research has indicated that certain compounds with the benzo[d][1,3]dioxol-5-yl group exhibit good selectivity between cancer cells and normal cells . This property is vital for the development of anticancer drugs that minimize damage to healthy tissues.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles , have been reported to exhibit anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells .
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Given the observed anticancer activity of similar compounds, it’s plausible that this compound may affect pathways related to cell cycle regulation and apoptosis .
Pharmacokinetics
The molecular weight of the compound is 2593004 , which is within the range generally considered favorable for oral bioavailability
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have similar effects, leading to the inhibition of cancer cell proliferation and the promotion of cell death.
Propiedades
IUPAC Name |
1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-12(2)8-17(23)22-7-3-4-14(10-22)19-21-20-18(26-19)13-5-6-15-16(9-13)25-11-24-15/h5-6,9,12,14H,3-4,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTOJKZLKZSEPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethylacetamide](/img/structure/B2857697.png)
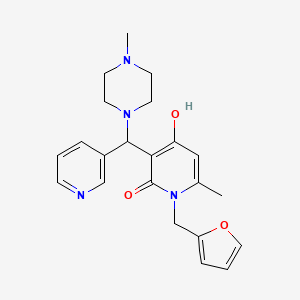
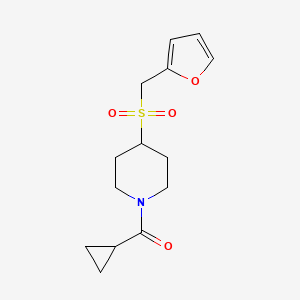

![N-methyl-N-(2-oxo-2-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethyl)methanesulfonamide](/img/structure/B2857703.png)
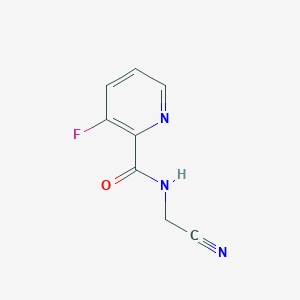
![4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B2857705.png)
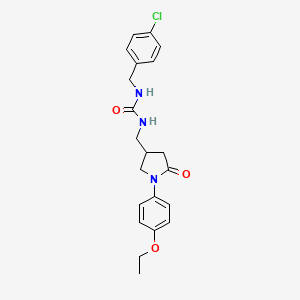
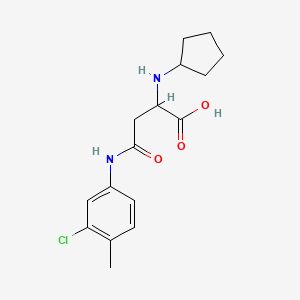
![5-[(3-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2857710.png)
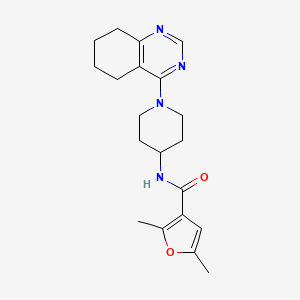
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2857713.png)
![2-(propylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2857714.png)
![2-[4-Chloro-1-(methylethyl)pyrazol-5-yl]acetic acid](/img/structure/B2857717.png)